2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features both pyrazole and hydrazinecarbothioamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole and 2-fluorobenzyl hydrazinecarbothioamide. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of azides or nitriles.
Scientific Research Applications
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
- 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
- 2-(4-Bromopyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of pyrazole and hydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[2-(4-bromopyrazol-1-yl)acetyl]amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN7OS/c17-12-7-19-25(9-12)10-15(26)21-22-16(27)20-14-5-6-24(23-14)8-11-3-1-2-4-13(11)18/h1-7,9H,8,10H2,(H,21,26)(H2,20,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFURUYRYOVEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NNC(=O)CN3C=C(C=N3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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